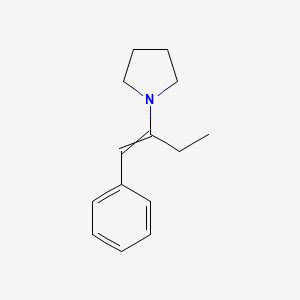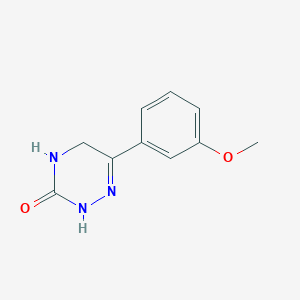
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines It features a benzyl group, two methyl groups, and a pyrimidinyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Ethylenediamine Backbone: The starting material, ethylenediamine, is reacted with benzyl chloride under basic conditions to form N1-benzyl-ethylenediamine.
Dimethylation: The N1-benzyl-ethylenediamine is then subjected to dimethylation using methyl iodide in the presence of a base such as sodium hydride.
Pyrimidinyl Group Introduction: Finally, the pyrimidinyl group is introduced through a nucleophilic substitution reaction using pyrimidine-4-yl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine-4-yl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pyrimidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Wirkmechanismus
The mechanism of action of N1-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-Benzyl-N~2~,N~2~-dimethyl-1,2-ethanediamine: Lacks the pyrimidinyl group, making it less versatile in certain applications.
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyridin-4-yl)ethane-1,2-diamine: Contains a pyridinyl group instead of a pyrimidinyl group, which can affect its binding affinity and specificity.
Eigenschaften
CAS-Nummer |
90042-86-7 |
|---|---|
Molekularformel |
C15H20N4 |
Molekulargewicht |
256.35 g/mol |
IUPAC-Name |
N'-benzyl-N,N-dimethyl-N'-pyrimidin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c1-18(2)10-11-19(15-8-9-16-13-17-15)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 |
InChI-Schlüssel |
WGQLDBWOLBQUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)


![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)

![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)

![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
